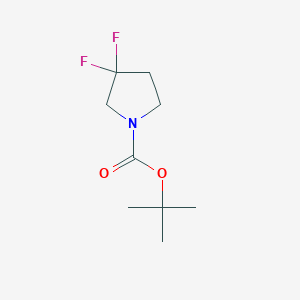

1-Boc-3,3-difluoropyrrolidine

Overview

Description

tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. It is characterized by the presence of a pyrrolidine ring substituted with two fluorine atoms and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate typically involves the reaction of 3,3-difluoropyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as Dess-Martin periodinane or chromium trioxide are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrrolidines.

Oxidation Reactions: Products include oxo derivatives of the original compound.

Reduction Reactions: Products include alcohol derivatives.

Scientific Research Applications

tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.

Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Biological Research: The compound is studied for its potential biological activities and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can modulate the activity of the target enzymes, leading to various biological effects. The tert-butyl ester group also plays a role in enhancing the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

- tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate

- tert-Butyl 3-methoxypyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate stands out due to its unique combination of a pyrrolidine ring with two fluorine atoms and a tert-butyl ester group. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug discovery and material science .

Biological Activity

1-Boc-3,3-difluoropyrrolidine is a fluorinated derivative of pyrrolidine that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H15F2NO2

- Molecular Weight : 207.22 g/mol

- CAS Number : 195447-25-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluorinated structure enhances lipophilicity and may influence binding affinity to target sites. The Boc group plays a crucial role in modulating the compound's reactivity and solubility.

Biological Activities

This compound has been investigated for several biological activities:

- Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties against HIV and HCV. For instance, modifications in pyrrolidine derivatives have shown promising results in inhibiting viral replication .

- Enzyme Inhibition : Structure–activity relationship (SAR) studies suggest that the incorporation of difluorinated pyrrolidine can enhance the inhibitory potency against specific enzymes such as NAPE-PLD, which is involved in lipid metabolism .

Case Study 1: Inhibition of NAPE-PLD

A study evaluated the SAR of pyrrolidine derivatives, including this compound. It was found that this compound exhibited significant inhibitory activity against NAPE-PLD, demonstrating an IC50 value in the low nanomolar range. This suggests its potential as a lead compound for further development in treating metabolic disorders .

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| This compound | <100 | Potent inhibitor of NAPE-PLD |

| LEI-401 | 72 | Nanomolar potent inhibitor with drug-like properties |

Case Study 2: Antiviral Efficacy

In another investigation focused on antiviral agents, derivatives similar to this compound were synthesized and tested for their efficacy against HIV. The results indicated that modifications leading to increased lipophilicity significantly enhanced antiviral activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is essential:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-Bromo-3-methylbenzenesulfonyl chloride | Sulfonamide | Enzyme inhibition |

| LEI-401 | Pyrimidine derivative | NAPE-PLD inhibition |

| 3,3-Difluoropiperidine | Piperidine derivative | Moderate enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes to prepare 1-Boc-3,3-difluoropyrrolidine, and what experimental conditions are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves fluorination of a pyrrolidine precursor followed by Boc protection. For example, 3,3-difluoropyrrolidine is first generated via radical fluorination using agents like DAST (diethylaminosulfur trifluoride) or XeF₂ under anhydrous conditions. Subsequent Boc protection is achieved using Boc anhydride (e.g., di-tert-butyl dicarbonate) in the presence of a base (e.g., DMAP or TEA) in dichloromethane or THF . Key factors include strict anhydrous conditions, controlled temperature (0–25°C), and monitoring via TLC or NMR to avoid over-fluorination or Boc-deprotection side reactions.

Q. How should researchers safely handle and store this compound to minimize degradation and hazards?

- Methodological Answer : The compound is moisture-sensitive and should be stored under inert gas (argon/nitrogen) at –20°C. During handling, use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood. Quench waste with a mild base (e.g., sodium bicarbonate) before disposal to neutralize acidic byproducts. Evidence from safety protocols emphasizes avoiding skin contact and ensuring proper ventilation due to potential release of HF during decomposition .

Q. What analytical techniques are most reliable for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer : Use a combination of NMR (to confirm fluorination pattern), NMR (to verify Boc group integrity), and HRMS (for molecular weight validation). Purity should be assessed via HPLC with a C18 column and UV detection at 210 nm. If discrepancies arise (e.g., unexpected peaks in NMR), cross-validate with FT-IR to detect carbonyl groups (Boc) and fluorine substituents, and repeat synthesis under optimized conditions .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of fluorine substituents on pyrrolidine’s ring strain and nucleophilicity. Focus on optimizing transition states for reactions like deprotection or ring-opening. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate predictions. This approach aids in designing derivatives with tailored reactivity .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

- Methodological Answer : Fluorine’s electron-withdrawing effects direct electrophilic attacks to the less electronegative positions. For C-2 or C-5 functionalization, employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or lithiation at low temperatures (–78°C) using LDA. Protect the Boc group with acid-labile alternatives (e.g., Fmoc) if harsh conditions are required. Monitor regioselectivity via NMR to confirm product distribution .

Q. How do steric and electronic effects of the 3,3-difluoro moiety influence the conformational dynamics of the pyrrolidine ring?

- Methodological Answer : Perform variable-temperature NMR studies in DMSO-d₆ or CDCl₃ to analyze ring puckering and chair-flip barriers. Compare with X-ray crystallography data (if available) to correlate solution-state dynamics with solid-state structures. Fluorine’s gauche effect stabilizes specific conformers, which can be quantified using NOE (Nuclear Overhauser Effect) experiments .

Q. What experimental approaches resolve contradictions in reported fluorination efficiencies for pyrrolidine derivatives?

- Methodological Answer : Systematic screening of fluorinating agents (e.g., Deoxo-Fluor vs. DAST) under varying temperatures and solvents (e.g., DCM vs. DMF). Use Design of Experiments (DoE) to identify critical parameters (e.g., reagent stoichiometry, reaction time). Validate findings with kinetic studies (e.g., in situ IR monitoring) to track intermediate formation and side reactions .

Properties

IUPAC Name |

tert-butyl 3,3-difluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)12-5-4-9(10,11)6-12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFWNKDACVUZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594946 | |

| Record name | tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195447-25-7 | |

| Record name | tert-Butyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3,3-difluoropyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.